molecular formula C10H14N2O B13344909 N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide

N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide

Cat. No.: B13344909
M. Wt: 178.23 g/mol
InChI Key: BSNLIMRYRHDEPY-UHFFFAOYSA-N
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Description

N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide is an organic compound that belongs to the class of amides. This compound features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide can be achieved through several methods. One common approach involves the reaction of N-methylformamide with 1-(pyridin-2-yl)propan-1-amine under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as toluene. The reaction conditions are often mild and metal-free, making the process environmentally friendly .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production methods may also incorporate advanced purification techniques such as distillation and crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the development of pharmaceutical agents with therapeutic potential.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide involves its interaction with specific molecular targets and pathways. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as a ligand for metal ions, modulating enzymatic activities and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-(1-(pyridin-3-yl)propyl)formamide
  • N-Methyl-N-(1-(pyridin-4-yl)propyl)formamide
  • N-Methyl-N-(1-(pyridin-2-yl)ethyl)formamide

Uniqueness

N-Methyl-N-(1-(pyridin-2-yl)propyl)formamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity. The compound’s structure allows for selective interactions with molecular targets, making it a valuable tool in research and industrial applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

N-methyl-N-(1-pyridin-2-ylpropyl)formamide

InChI

InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-6-4-5-7-11-9/h4-8,10H,3H2,1-2H3

InChI Key

BSNLIMRYRHDEPY-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=N1)N(C)C=O

Origin of Product

United States

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